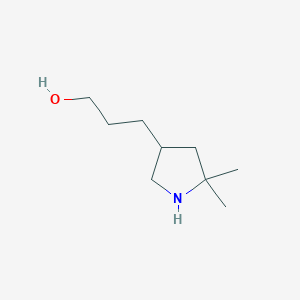
3-(5,5-Dimethylpyrrolidin-3-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5,5-Dimethylpyrrolidin-3-yl)propan-1-ol is an organic compound with the molecular formula C9H19NO It is a derivative of pyrrolidine, featuring a hydroxyl group attached to a propyl chain, which is further connected to a dimethyl-substituted pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,5-Dimethylpyrrolidin-3-yl)propan-1-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring, which can be achieved through the cyclization of appropriate precursors.
Dimethylation: The pyrrolidine ring is then subjected to dimethylation to introduce the two methyl groups at the 5-position.
Attachment of the Propyl Chain: The final step involves the attachment of the propyl chain with a hydroxyl group to the 3-position of the dimethylpyrrolidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Employing techniques such as distillation or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(5,5-Dimethylpyrrolidin-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as alkyl halides for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
3-(5,5-Dimethylpyrrolidin-3-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5,5-Dimethylpyrrolidin-3-yl)propan-1-ol involves its interaction with specific molecular targets. The hydroxyl group and the pyrrolidine ring play crucial roles in its binding to these targets, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(Piperidin-1-yl)propan-1-ol: Similar structure but with a piperidine ring instead of a dimethylpyrrolidine ring.
5,5-Dimethylpyrrolidin-3-ol: Lacks the propyl chain with a hydroxyl group.
Uniqueness
3-(5,5-Dimethylpyrrolidin-3-yl)propan-1-ol is unique due to the presence of both the dimethyl-substituted pyrrolidine ring and the propyl chain with a hydroxyl group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
3-(5,5-Dimethylpyrrolidin-3-yl)propan-1-ol is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name: this compound
- Molecular Formula: C₉H₁₉NO
- Molecular Weight: 155.26 g/mol
Potential Mechanisms:
- Neurotransmitter Modulation : Compounds with similar structures have been noted for their ability to influence neurotransmitter pathways, particularly in the central nervous system.
- Anti-inflammatory Effects : Some derivatives have demonstrated the capability to reduce inflammation markers, which may be beneficial in treating conditions like arthritis or other inflammatory diseases.
Biological Activity Data Table
Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of a related compound on neuronal cells subjected to oxidative stress. The results indicated that the compound could significantly reduce cell death and improve cell viability by modulating oxidative stress pathways.
Study 2: Anti-inflammatory Properties
In another research effort, derivatives of this compound were tested for their anti-inflammatory properties in vitro. The findings revealed a notable decrease in the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with these compounds.
Study 3: Anticancer Activity
Research examining the anticancer potential of structurally similar compounds reported moderate anti-proliferative activity against various cancer cell lines, suggesting that further exploration into the derivatives of this compound may yield valuable insights into its potential as an anticancer agent.
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
3-(5,5-dimethylpyrrolidin-3-yl)propan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-9(2)6-8(7-10-9)4-3-5-11/h8,10-11H,3-7H2,1-2H3 |
InChI Key |
HKVBHYCAXBRNLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CN1)CCCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















